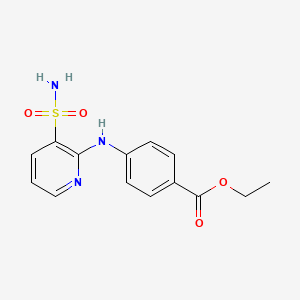

Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate is a chemical compound with the molecular formula C14H15N3O4S. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a sulfamoyl group attached to a pyridine ring, which is further connected to an ethyl ester of benzoic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate typically involves multiple steps. One common method includes the following steps:

Formation of the Sulfamoyl Group: The initial step involves the introduction of a sulfamoyl group to the pyridine ring. This can be achieved through the reaction of 2-aminopyridine with sulfamic acid under suitable conditions.

Coupling Reaction: The next step involves coupling the sulfamoylpyridine derivative with 4-aminobenzoic acid. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yields. This method allows for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparación Con Compuestos Similares

Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate can be compared with other similar compounds, such as:

Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

Sulfamoylpyridine derivatives: Explored for their potential as enzyme inhibitors.

Benzoate esters: Commonly used in the pharmaceutical and cosmetic industries.

The uniqueness of this compound lies in its combined structural features, which allow it to exhibit a wide range of chemical and biological activities.

Actividad Biológica

Ethyl 4-((3-sulfamoylpyridin-2-yl)amino)benzoate is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, focusing on its antioxidant, cytotoxic, and gastroprotective properties, supported by relevant studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfamoyl group attached to a pyridine ring, which may play a significant role in its biological activity. The compound's structure suggests potential interactions with various biological targets due to the functional groups present.

1. Antioxidant Activity

Antioxidant activity is a crucial aspect of the biological profile of many compounds. This compound has been evaluated for its ability to scavenge free radicals, which can lead to cellular damage.

- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to neutralize the DPPH radical, a stable free radical. Results indicated that at varying concentrations, the compound exhibited significant free radical scavenging activity, suggesting its potential as an antioxidant agent.

2. Cytotoxicity

The cytotoxic effects of this compound have been studied using various cell lines:

- MTT Assay : This assay assesses cell viability by measuring mitochondrial activity. Preliminary studies suggest that the compound exhibits cytotoxic effects at higher concentrations, with an IC50 value indicating moderate toxicity levels. Further investigations are needed to determine specific mechanisms of action and target cells.

3. Gastroprotective Effects

The gastroprotective properties of this compound have been explored in animal models:

- Ethanol-Induced Gastric Ulcer Model : In studies where rats were subjected to ethanol-induced gastric lesions, pretreatment with the compound significantly reduced ulcer area and improved gastric mucosal integrity. Histological examinations revealed reduced submucosal edema and leukocyte infiltration, indicating protective effects on gastric tissues.

| Parameter | Control Group | Treatment Group (20 mg/kg) |

|---|---|---|

| Ulcer Area (mm²) | 25 ± 5 | 10 ± 3 |

| MDA Level (µmol/g tissue) | 1.5 ± 0.2 | 0.8 ± 0.1 |

| SOD Activity (U/mg protein) | 5 ± 1 | 10 ± 2 |

The observed biological activities can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound may enhance antioxidant enzyme activities such as superoxide dismutase (SOD), leading to reduced oxidative stress in cells.

- Gastroprotective Mechanism : The increase in gastric wall mucus production and pH level contributes to its gastroprotective effect. Immunohistochemical analyses have shown modulation of protein expressions such as down-regulation of pro-apoptotic Bax and up-regulation of heat shock proteins like Hsp70.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Gastric Protection : Rats treated with the compound showed significant improvements in gastric mucosal health compared to controls, demonstrating its potential as a therapeutic agent for gastric ulcers .

- Cytotoxicity Assessment : In vitro studies using human liver cell lines indicated that while the compound has cytotoxic properties, it also exhibits a therapeutic window where it can be beneficial without causing significant harm .

Propiedades

IUPAC Name |

ethyl 4-[(3-sulfamoylpyridin-2-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-2-21-14(18)10-5-7-11(8-6-10)17-13-12(22(15,19)20)4-3-9-16-13/h3-9H,2H2,1H3,(H,16,17)(H2,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOUXTQQKOYBOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.